N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a heterocyclic compound featuring a 7-methoxy-1-benzofuran core linked to a carboxamide group substituted with a hybrid ethyl chain bearing both furan-2-yl and thiophen-2-yl moieties. However, specific biological data for this compound remain unreported in the available literature. Its synthesis likely involves coupling reactions similar to those described for structurally related carboxamides (e.g., ) .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-7-methoxy-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c1-23-16-6-2-5-13-11-17(25-19(13)16)20(22)21-12-14(15-7-3-9-24-15)18-8-4-10-26-18/h2-11,14H,12H2,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBGNSHYNQJGUKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide exhibits significant biological activity, which is attributed to its structural components:
- Anticancer Properties : Research indicates that compounds with furan and thiophene rings can significantly alter gene expression levels in cancer cells, such as AMY2A and FOXG1 in lung cancer models. These findings suggest potential applications in cancer therapeutics.
- Enzyme Modulation : The compound may interact with specific enzymes involved in metabolic pathways, acting as either an inhibitor or an activator. This interaction could have implications for drug design targeting metabolic diseases.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
- Cancer Research : A study demonstrated that derivatives of N-[2-(furan-2-yl)-2-(thiophen-3-y)ethyl]-7-methoxy-benzofuran exhibited cytotoxic effects on various cancer cell lines, indicating their potential as anticancer agents.
- Metabolic Pathway Inhibition : Research has shown that this compound can inhibit specific enzymes involved in metabolic pathways, suggesting applications in treating metabolic disorders.
- Protein Interaction Studies : Investigations into the interactions between this compound and various proteins indicate that it can modulate protein functions through non-covalent interactions, which may be harnessed for drug development.
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Compound 22 (N-Methoxy-7-(4-methoxybenzyl)-N-methyl-benzofuran-2-carboxamide)
- Core Structure : Benzofuran with a 7-(4-methoxybenzyl) substituent.
- Key Differences : Lacks the thiophene-furan hybrid side chain of the target compound.
- Synthesis : Prepared via EDCI/DMAP-mediated coupling (25% yield, 89% purity) .
- Relevance : Demonstrates the feasibility of synthesizing benzofuran carboxamides with complex substituents, though the target compound’s dual heterocyclic side chain may introduce steric and electronic challenges.
Thiophene Carboxamide Derivatives
N-(2-Nitrophenyl)thiophene-2-carboxamide ()
- Core Structure : Thiophene-2-carboxamide with a 2-nitrophenyl group.
- Structural Parameters : Dihedral angles between thiophene and benzene rings (8.50–13.53°) influence molecular packing and intermolecular interactions .
- Bioactivity: Exhibits antibacterial and antifungal properties, with genotoxicity reported in mammalian cells .
- Comparison : The target compound’s benzofuran core and methoxy group may enhance solubility compared to the nitro group in this analogue.
Hybrid Furan-Thiophene Derivatives
2-(2-Hydrazinyl-2-oxoethyl)-N-phenylfuran-3-carboxamide ()
- Core Structure : Furan-3-carboxamide with hydrazinyl and phenyl groups.
- Key Differences : While lacking thiophene, this compound highlights the synthetic versatility of furan-carboxamide hybrids.
- Relevance : The target compound’s combination of furan and thiophene may synergistically modulate electronic properties or binding affinity in biological systems .
Antibacterial Quinolone-Thiophene Derivatives ()
- Core Structure: Piperazinyl quinolones with thiophen-2-yl substituents.
- Bioactivity : Demonstrated potent antibacterial activity against Gram-positive and Gram-negative strains .
Data Tables
Research Findings and Implications
- Synthetic Challenges : Low yields in related compounds (e.g., 25% for compound 22) suggest that the target’s synthesis may require optimization of coupling reagents or purification methods .
- Bioactivity Gaps: Unlike N-(2-nitrophenyl)thiophene-2-carboxamide or quinolone derivatives, the target’s biological properties remain unexplored. Priority areas for research include antibacterial/antifungal assays and toxicity profiling, given the genotoxicity observed in similar thiophene carboxamides .
Biological Activity
N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of neuroprotection, anticancer properties, and antimicrobial effects. This article delves into the biological activity of this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by the presence of furan and thiophene rings along with a benzofuran moiety. The molecular formula is with a molecular weight of approximately 353.37 g/mol. Its structural complexity allows for various interactions with biological targets, which is key to its pharmacological activities.
Neuroprotective Effects
Research indicates that derivatives of benzofuran, including this compound, exhibit significant neuroprotective properties. A study synthesized several benzofuran derivatives and evaluated their neuroprotective effects against NMDA-induced excitotoxicity in primary cultured rat cortical neurons. Among these, certain compounds demonstrated protective effects comparable to memantine, a known NMDA antagonist, suggesting potential therapeutic applications in neurodegenerative diseases .
Anticancer Activity
The anticancer potential of benzofuran derivatives has been extensively studied. A structure–activity relationship (SAR) analysis revealed that specific substitutions on the benzofuran scaffold enhance cytotoxicity against cancer cell lines. For instance, compounds containing a CONH group showed improved anticancer activity due to increased binding interactions with target proteins . In vitro studies have shown that certain derivatives can induce apoptosis in various cancer cell lines while maintaining low toxicity to normal cells .
Antimicrobial Properties
Benzofuran derivatives have also been investigated for their antimicrobial activities. Research highlighted their effectiveness against Mycobacterium tuberculosis and other pathogens, demonstrating low toxicity towards mammalian cells while exhibiting significant antimycobacterial activity . This duality makes them promising candidates for developing new antimicrobial agents.
Table 1: Summary of Biological Activities
Detailed Research Findings
- Neuroprotective Study : Compounds were tested for their ability to protect against excitotoxicity induced by NMDA. Among the tested compounds, one specific derivative showed comparable efficacy to memantine at a concentration of 30 μM .
- Anticancer Screening : Eleven benzofuran analogues were screened for cytotoxic activity using the triphenyl blue dye exclusion technique on EAC cells. The presence of specific functional groups was crucial for enhancing activity, with certain compounds demonstrating significant cytotoxic concentrations (CTC50) .
- Antimicrobial Evaluation : A review highlighted that several benzofuran derivatives exhibited profound antimycobacterial activity while maintaining low toxicity towards mammalian cells, indicating their potential as therapeutic agents against resistant strains of bacteria .
The biological effects of this compound are attributed to its ability to interact with various molecular targets through π-π interactions and hydrogen bonding. These interactions can modulate enzyme activities or receptor functions, leading to observed neuroprotective and anticancer effects.
Q & A
Q. What synthetic methodologies are recommended for preparing N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step protocols, such as coupling benzofuran-2-carboxamide derivatives with substituted ethylamine intermediates. For example, analogous compounds like 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid were synthesized via hydrolysis of ester precursors under alkaline conditions (KOH in methanol/water) . Optimization includes controlling reaction time (e.g., reflux for 5 hours), solvent selection (e.g., THF for NaH-mediated reactions), and purification via column chromatography (ethyl acetate) . For thiophene-furan hybrids, Suzuki-Miyaura coupling or [3,3]-sigmatropic rearrangements may be adapted to assemble the heterocyclic core .
Q. How can spectroscopic techniques (NMR, IR) confirm the functional groups and purity of this compound?
- Methodological Answer :
- 1H/13C NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for benzofuran, furan, and thiophene), methoxy singlet (~δ 3.8 ppm), and amide NH (δ ~8–10 ppm). For example, in 3-{[(2-hydroxyphenyl)carbonyl]amino}-1-benzofuran-2-carboxamide, the amide proton appears at δ 8.5 ppm .
- IR : Stretching vibrations for C=O (amide: ~1650 cm⁻¹), C-O (methoxy: ~1250 cm⁻¹), and aromatic C-H (~3100 cm⁻¹). Artifacts may arise from solvent residues or moisture, necessitating careful drying .
Q. What in vitro assays are suitable for initial biological activity screening of this compound?
- Methodological Answer :
- Antimicrobial Activity : Disk diffusion assays using bacterial/fungal strains (e.g., S. aureus, C. albicans) .
- Enzyme Inhibition : Fluorescent assays for collagenase or protease activity, as demonstrated with 2-methoxy-2,4-diphenyl-3(2H)-furanone derivatives .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation and intermolecular interactions in this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals planar benzofuran systems (mean deviation: 0.005 Å) and hydrogen-bonding networks. For example, carboxyl groups in 2-(5-fluoro-7-methyl-3-methylsulfanyl-1-benzofuran-2-yl)acetic acid form centrosymmetric dimers via O–H···O interactions . Data refinement involves riding models for H atoms (Uiso(H) = 1.2–1.5Ueq) .
Q. What computational approaches model the electronic properties and reactivity of benzofuran-thiophene hybrids?
- Methodological Answer :
- DFT Calculations : Optimize geometry at B3LYP/6-311G(d,p) to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps .
- Molecular Docking : Screen against biological targets (e.g., kinases, GPCRs) using AutoDock Vina. For example, furan-carboxamide derivatives showed binding affinity for neurological receptors .
Q. How can researchers address discrepancies between theoretical and experimental physicochemical data?
- Methodological Answer :
- Case Study : If experimental NMR shifts deviate from DFT-predicted values, recalibrate solvent effects (e.g., PCM model for DMSO) or assess tautomeric equilibria .
- Crystallographic vs. Computational : Compare bond lengths/angles from SC-XRD with gas-phase DFT structures to identify packing effects .
Data Contradiction Analysis
Q. How should conflicting bioactivity results (e.g., cytotoxicity vs. non-toxicity) be resolved?
- Methodological Answer :
- Dose-Response Validation : Repeat assays with gradient concentrations (e.g., 1–100 µM) to confirm IC50 trends .
- Off-Target Screening : Use proteome-wide profiling (e.g., KINOMEscan) to rule out non-specific interactions .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
